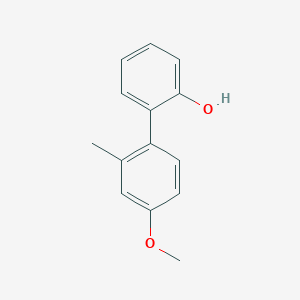

2-(4-Methoxy-2-methylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-9-11(16-2)7-8-12(10)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFMJXCWZNURPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683482 | |

| Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-45-3 | |

| Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

The systematic IUPAC name for the compound is 2-(4-Methoxy-2-methylphenyl)phenol. It features a phenol (B47542) ring where a 4-methoxy-2-methylphenyl group is attached at the second position.

Below is a table of related compounds for which data is publicly available, illustrating the nomenclature and basic properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Methoxy-4-methylphenol (B1669609) | C₈H₁₀O₂ | 138.16 | 93-51-6 |

| Biphenyl (B1667301) | C₁₂H₁₀ | 154.21 | 92-52-4 |

| Anisole (Methoxybenzene) | C₇H₈O | 108.14 | 100-66-3 |

| 2-Cresol (2-Methylphenol) | C₇H₈O | 108.14 | 95-48-7 |

This table presents data for structurally related compounds to provide context for the properties of this compound.

Predicted Physicochemical Characteristics

The physicochemical properties of "this compound" can be inferred from its constituent parts. The biphenyl core suggests it would be a solid at room temperature with low solubility in water but good solubility in organic solvents. matrix-fine-chemicals.com The phenolic hydroxyl group would allow it to exhibit weak acidity and participate in hydrogen bonding. The methoxy (B1213986) group would contribute to its polarity.

The following table shows experimental data for related compounds, which can serve as a reference.

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| 2-Methoxy-4-methylphenol | 5 sigmaaldrich.com | 221-222 sigmaaldrich.com | Slightly soluble |

| Biphenyl | 69.2 | 255 | Insoluble matrix-fine-chemicals.com |

| Anisole (Methoxybenzene) | -37.3 | 153.8 | Insoluble |

| 2-Cresol (2-Methylphenol) | 30.9 | 191 | Slightly soluble |

This table provides experimental data for related compounds to illustrate the expected range of properties for this compound.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the two-dimensional structure of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D methods)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2-(4-Methoxy-2-methylphenyl)phenol, ¹H NMR would be expected to reveal distinct signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, the methyl group protons, and the phenolic hydroxyl proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would provide detailed information about the electronic environment and connectivity of these protons.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the quaternary carbons of the biphenyl (B1667301) linkage and those bearing substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the precise connectivity between the two aromatic rings.

Despite the power of these techniques, specific, experimentally-derived NMR data for this compound are not currently available in published literature.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-H stretching vibrations for the aromatic rings and methyl/methoxy groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region, and strong absorptions corresponding to the C-O stretching of the phenol (B47542) and methoxy ether would be present in the 1000-1300 cm⁻¹ range. While spectra for related compounds are documented atlantis-press.comnih.govnist.govresearchgate.net, no specific FT-IR data for this compound has been reported.

Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like biphenyls. The spectrum of this compound would likely exhibit absorption maxima (λmax) in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings. The position and intensity of these absorptions are sensitive to the substitution pattern and the degree of conjugation between the two rings, which is influenced by the dihedral angle. No experimental UV-Vis spectra for this compound have been found in the surveyed literature.

Mass Spectrometry (GC-MS, LIFDI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. In a mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight of 228.27 g/mol (for the most common isotope). The fragmentation pattern would likely involve characteristic losses of a methyl group (M-15) from the methoxy or methyl substituent, and other cleavages related to the biphenyl structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for its analysis. researchgate.net However, specific mass spectral data and fragmentation patterns for this compound remain undocumented in available resources.

Single-Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Structure Determination

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and conformational details.

Analysis of Intramolecular Hydrogen Bonding

The presence of a hydroxyl group and a methoxy group in close proximity on the this compound molecule allows for the formation of an intramolecular hydrogen bond. This non-covalent interaction, where the hydroxyl hydrogen is attracted to the oxygen of the methoxy group, plays a significant role in determining the compound's conformation and properties.

Theoretical and experimental studies on related methoxyphenol derivatives provide a framework for understanding this interaction. nih.govresearchgate.net In similar ortho-substituted phenols, the intramolecular hydrogen bond is a dominant feature. researchgate.netcanada.ca For instance, in 2-methoxyphenol, the presence of an intramolecular hydrogen bond is well-established through various techniques, including infrared spectroscopy and quantum-chemical calculations. researchgate.net The strength of this bond can be influenced by the solvent environment. Studies on o-methoxyphenols have shown that strong hydrogen bond acceptors like dimethyl sulfoxide (B87167) (DMSO) can interact with the intramolecularly hydrogen-bonded phenol, forming a bifurcated intra/intermolecular hydrogen bond. researchgate.netcanada.ca This results in significant shifts in the O-H stretching frequency in the infrared spectrum. researchgate.netcanada.ca Calorimetric data on 2-methoxyphenol has shown that the strength of intermolecular hydrogen bonds with organic bases is less than that of its isomer, 4-methoxyphenol (B1676288), further highlighting the influence of the intramolecular bond. nih.gov

Crystal Packing Features and Intermolecular Interactions

Advanced Chromatographic Methods for Purity and Mixture Analysis

Gas chromatography with a flame ionization detector (GC/FID) is a robust and widely used technique for the analysis of phenolic compounds, including the determination of purity and the analysis of complex mixtures. settek.comepa.gov

For the analysis of phenols, a sample is typically extracted and then injected into the gas chromatograph. epa.gov The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The FID provides a response that is proportional to the mass of the carbon-containing analyte, allowing for quantification. epa.gov Method 8041A from the U.S. Environmental Protection Agency (EPA) provides detailed procedures for the analysis of phenols by GC, including the use of both single-column and dual-column approaches for confirmation. settek.comepa.gov

To improve volatility and chromatographic performance, phenols can be derivatized prior to GC analysis. settek.comepa.gov Common derivatization reagents include diazomethane, which converts phenols to their more volatile methyl ethers (anisoles), and pentafluorobenzyl bromide (PFBBr). settek.comepa.gov

The following table summarizes typical parameters for the GC/FID analysis of phenolic compounds, which would be applicable to this compound.

Table 1: Typical GC/FID Parameters for Phenol Analysis

| Parameter | Typical Value/Condition |

| Column | Fused-silica capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | 250-300 °C |

| Detector Temperature | 300-320 °C |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial hold, followed by a temperature ramp to a final temperature |

| Detector | Flame Ionization Detector (FID) |

This table presents a generalized set of parameters. Specific conditions would need to be optimized for the analysis of this compound.

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of phenolic compounds. sielc.comsielc.comnih.gov Reverse-phase HPLC with a C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.comsielc.com

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. Had the data been available, the analysis would have included:

Thermodynamic Property Calculations:This involves calculating properties like enthalpy, entropy, and Gibbs free energy over a range of temperatures to understand the compound's stability and behavior under different thermal conditions.

While general computational studies have been conducted on related structures such as substituted phenols and biphenyl (B1667301) derivatives, these findings cannot be extrapolated to 2-(4-Methoxy-2-methylphenyl)phenol with the scientific accuracy required for a dedicated article. The specific arrangement of the methoxy (B1213986) and methyl groups on the phenyl rings creates a unique electronic and steric environment that necessitates its own detailed computational investigation.

The generation of the detailed, data-driven article as requested is contingent upon the existence of primary research performing these quantum chemical calculations specifically on this compound. As of this time, such research appears not to have been published or is not publicly accessible.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

This subsection would typically involve a discussion of studies where this compound is docked into the active sites of specific proteins or enzymes. Research articles would report binding affinities, usually in kcal/mol, which indicate the strength of the interaction. Different binding poses or modes would be analyzed to determine the most energetically favorable conformation of the ligand within the target's binding pocket. Currently, there are no published studies detailing such binding affinity predictions for this compound.

Following the prediction of binding modes, this analysis would identify the specific amino acid residues within the protein's active site that interact with this compound. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-target complex. A detailed report would typically include a table of interacting residues and the types of interactions formed. Such specific interaction data for this compound is not available in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.

To develop a QSAR model, researchers calculate various electronic descriptors for the molecule, such as Ionization Potential, Chemical Hardness, and HOMO/LUMO energies. These descriptors are then statistically correlated with a measured biological activity (e.g., enzyme inhibition, antioxidant capacity). No studies have been found that perform this correlation for this compound.

Based on the correlations found, a predictive mathematical model is developed. The validity and predictive power of this model are then tested using statistical methods like cross-validation (e.g., leave-one-out) and by predicting the activity of new or untested compounds. The absence of initial correlation studies means no such predictive models have been developed for this specific compound.

Conformational Analysis using Semi-Empirical Methods (e.g., PM3, AM1)

Conformational analysis involves studying the different three-dimensional arrangements (conformers) of a molecule and their relative energies. Semi-empirical methods like PM3 and AM1 provide a computationally less expensive way to perform these calculations compared to ab initio methods. This analysis would identify the most stable conformers of this compound by calculating the potential energy surface as a function of rotatable bonds. Specific conformational analysis of this compound using PM3 or AM1 methods has not been documented in the reviewed literature. While studies on related Schiff bases do employ these methods, the results are not transferable due to significant structural differences.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

A comprehensive understanding of the crystalline state of a molecular compound requires a detailed analysis of the intermolecular interactions that govern the packing of molecules. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify these non-covalent interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, providing a unique fingerprint of the intermolecular contacts.

While a specific Hirshfeld surface analysis for the compound this compound is not available in the cited literature, the principles of this technique can be described based on analyses of structurally related compounds. Hirshfeld surface analysis involves generating a three-dimensional surface around a molecule, where the surface is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

The key to interpreting these surfaces lies in the normalized contact distance (dnorm), which is a function of the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm values are then mapped onto the Hirshfeld surface, where red regions indicate contacts shorter than the sum of the van der Waals radii (close contacts), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii.

For instance, in analogous phenolic compounds, Hirshfeld surface analyses have revealed the significant contributions of various intermolecular interactions to the crystal packing. These typically include H···H, C···H/H···C, and O···H/H···O contacts. The relative importance of these interactions is dictated by the specific functional groups present in the molecule. For a molecule like this compound, one would anticipate significant contributions from hydrogen bonding involving the hydroxyl group, as well as from various van der Waals interactions.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical percentage contributions of the most significant intermolecular contacts for a related phenolic compound, as determined by Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 25.5 |

| O···H / H···O | 18.2 |

| C···C | 5.8 |

| Other | 5.5 |

Note: This table is illustrative and does not represent actual data for this compound.

The bright red spots on the dnorm surface would highlight the specific atoms involved in the strongest interactions, such as the hydrogen bond between the hydroxyl proton and an oxygen atom of a neighboring molecule. The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to identify features like π-π stacking interactions, which would be relevant for the two phenyl rings in this compound.

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Model Systems

Anti-inflammatory and Anti-arthritic Mechanisms

The anti-inflammatory activities of 2-(4-methoxy-2-methylphenyl)phenol and related compounds are attributed to their ability to modulate key signaling pathways and inflammatory mediators.

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Activation and Downstream Signaling Pathways

Research has shown that derivatives of this compound can act as selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comsigmaaldrich.com STAT3 is a critical transcription factor involved in various cellular processes, including inflammation and cancer progression. mdpi.com Inhibition of STAT3 by these compounds disrupts its normal function. mdpi.com

Specifically, a derivative known as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been demonstrated to directly bind to STAT3, thereby inhibiting its activation. mdpi.com This inhibition prevents the translocation of STAT3 to the nucleus, a crucial step for its activity. mdpi.com Consequently, the expression of downstream target genes regulated by STAT3, which are involved in cell proliferation, survival, and angiogenesis, is suppressed. mdpi.com Studies have shown that MMPP treatment leads to reduced levels of phosphorylated STAT3 (p-STAT3) in preclinical models. mdpi.com Furthermore, MMPP has been found to alleviate inflammatory responses in a mouse model of sepsis by inhibiting STAT3 phosphorylation. nih.gov Another study highlighted that MMPP can also suppress breast cancer progression by dual-regulating VEGFR2 and PPARγ, which in turn affects downstream signaling, including the AKT pathway. nih.govnih.govjmb.or.kr

Modulation of Pro-inflammatory Mediators

A key aspect of the anti-inflammatory effects of this compound derivatives lies in their ability to control the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.netnih.gov These molecules are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, during inflammation. nih.gov

Studies on the related compound 2-methoxy-4-vinylphenol (B128420) (2M4VP) have shown that it can dose-dependently inhibit the production of both NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net This inhibition is achieved by blocking the expression of the iNOS and COX-2 enzymes at both the protein and mRNA levels. nih.govresearchgate.netnih.gov By reducing the levels of these pro-inflammatory mediators, these compounds can effectively dampen the inflammatory response. nih.govresearchgate.net

Suppression of NF-κB and MAPK Activation

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process. Research indicates that 2-methoxy-4-vinylphenol (2M4VP) can potently inhibit the activation of NF-κB. nih.govresearchgate.net It achieves this by preventing the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. nih.gov This action subsequently blocks the translocation of the NF-κB p65 subunit into the nucleus. nih.govresearchgate.net

Effects on Histone Acetylation

Emerging evidence suggests that the anti-inflammatory properties of some of these phenolic compounds may also involve the modulation of epigenetic mechanisms like histone acetylation. Specifically, 2-methoxy-4-vinylphenol (2M4VP) has been found to inhibit the hyper-acetylation of histone H3 (specifically at Lys9/Lys14) induced by LPS. nih.govresearchgate.net This effect on histone modification represents another layer of regulation by which these compounds can control the expression of inflammatory genes.

Antioxidant Mechanisms

Free Radical Scavenging Capabilities

Phenolic compounds are well-known for their antioxidant capabilities, which are largely attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. researchgate.netnih.gov The antioxidant activity of this compound derivatives has been evaluated using various assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. atlantis-press.comresearchgate.netnih.gov

In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance, which is observed as a color change from purple to yellow. researchgate.net A Schiff base derivative, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, has demonstrated potent antioxidant activity with a low EC50 value, indicating high efficiency in scavenging free radicals. atlantis-press.comresearchgate.net The presence of methoxy (B1213986) and phenolic hydroxyl groups on the benzene (B151609) ring is known to enhance the antioxidant activities of phenolic acids. nih.gov The mechanism of this radical scavenging activity is believed to involve the donation of a hydrogen atom from the phenolic group, leading to the formation of a more stable radical that is stabilized by resonance within its conjugated structure. researchgate.net

Table 1: Summary of Mechanistic Investigations

| Biological Activity | Mechanism | Key Molecules/Pathways Involved | Observed Effects |

|---|---|---|---|

| Anti-inflammatory | Inhibition of STAT3 Activation | STAT3, p-STAT3 | Reduced STAT3 phosphorylation and nuclear translocation. |

| Anti-inflammatory | Modulation of Pro-inflammatory Mediators | NO, PGE2, iNOS, COX-2 | Inhibition of NO and PGE2 production; suppression of iNOS and COX-2 expression. |

| Anti-inflammatory | Suppression of NF-κB and MAPK Activation | NF-κB, IκBα, p38, ERK1/2, JNK | Inhibition of NF-κB nuclear translocation; reduced phosphorylation of MAPKs. |

| Anti-inflammatory | Effects on Histone Acetylation | Histone H3 (Lys9/Lys14) | Inhibition of LPS-induced histone hyper-acetylation. |

| Antioxidant | Free Radical Scavenging | DPPH radical | Efficient scavenging of free radicals. |

Anti-peroxy Radical Activity and Stoichiometric Factors

The antioxidant capability of phenolic compounds, including those structurally related to this compound, has been a subject of significant research. One key measure of this activity is the stoichiometric factor (n), which quantifies the number of free radicals trapped by one molecule of the antioxidant. This factor provides insight into the efficiency of a compound in neutralizing chain-carrying peroxyl radicals in lipid peroxidation.

Studies on related 2-methoxyphenols have utilized the induction period method in the polymerization of methyl methacrylate (B99206) (MMA) to determine their anti-peroxy radical activity. iiarjournals.org In these experiments, the thermal decomposition of an initiator like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) generates peroxy radicals, and the ability of the antioxidant to delay polymerization is measured. iiarjournals.orgnih.govresearchgate.net

For many 2-methoxyphenols, the stoichiometric factor n is often found to be less than the theoretical maximum of 2. iiarjournals.org For instance, the n values for 4-allyl-2-methoxyphenol (eugenol) and 2-methoxy-4-methylphenol (B1669609) (MMP) were determined to be between 1.3 and 1.6. nih.gov However, dimerization of these methoxyphenols can significantly enhance their radical-scavenging activity. For example, the dimer of 2-methoxy-4-methylphenol (bis-MMP) exhibited an n value approximately twice that of its monomeric form. researchgate.netnih.gov This suggests that the presence of a second phenolic hydroxyl group in close proximity enhances the molecule's capacity to donate hydrogen atoms and stabilize the resulting phenoxyl radical.

The table below summarizes the stoichiometric factors for related phenolic compounds, illustrating the impact of molecular structure on anti-peroxy radical activity.

| Compound | Stoichiometric Factor (n) in AIBN system | Stoichiometric Factor (n) in BPO system |

| 4-allyl-2-methoxyphenol (Eugenol) | 1.3-1.6 | 1.3-1.6 |

| 2-methoxy-4-methylphenol (MMP) | 1.3-1.6 | 1.3-1.6 |

| bis-EUG | ~2.6-3.2 | ~2.6-3.2 |

| bis-MMP | ~2.6-3.2 | ~2.6-3.2 |

| Data derived from studies on related 2-methoxyphenols. researchgate.netnih.gov |

Mechanistic Insights from Redox Potentials

The redox potential of a phenolic compound is a critical determinant of its antioxidant activity, as it reflects the ease with which the molecule can donate an electron or a hydrogen atom to a free radical. Quantitative structure-activity relationship (QSAR) studies have been employed to correlate electronic descriptors, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and ionization potential (IP), with the antioxidant capacity of 2-methoxyphenols. iiarjournals.org

A linear relationship has been observed between the anti-DPPH radical activity (expressed as log 1/IC50) and the ionization potential for a series of 2-methoxyphenols. iiarjournals.org This indicates that a lower ionization potential, which corresponds to a greater ease of electron donation, generally leads to higher radical-scavenging activity. The CONFLEX/PM3 method is one computational approach used to calculate these electronic descriptors. iiarjournals.org

Furthermore, the ratio of the rate constant of inhibition (k_inh) to that of propagation (k_p) provides a kinetic measure of antioxidant efficiency. For some p-cresol (B1678582) and p-methoxyphenol dimers, this ratio was found to be similar to that of the conventional antioxidant butylated hydroxyanisole (BHA), indicating their potential as effective radical scavengers. nih.gov The specific values can, however, be influenced by the radical initiation system used, with the AIBN system generally yielding higher k_inh/k_p values than the BPO system, potentially due to different initiation rates. nih.gov

Anticancer and Antiproliferative Mechanisms (In Vitro Studies)

Induction of Cell Cycle Arrest (e.g., by blocking retinoblastoma protein hyper-phosphorylation)

A key mechanism through which phenolic compounds exert their antiproliferative effects is the induction of cell cycle arrest. A structurally similar compound, 2-methoxy-4-vinylphenol (2M4VP), has been shown to induce a G1 phase cell cycle arrest in NIH3T3 cells treated with the carcinogen benzo[a]pyrene. nih.gov This arrest is achieved by modulating the expression of key cell cycle regulatory proteins. nih.gov

Specifically, 2M4VP was found to increase the expression of the cyclin-dependent kinase (CDK) inhibitors p21Waf1/Cip1 and p15INK4b. nih.gov Concurrently, it decreased the expression of cyclin D1 and cyclin E, which are crucial for the G1/S phase transition. nih.gov These changes lead to the inhibition of the kinase activities of CDK4 and CDK2. nih.gov A critical downstream target of the CDK4/cyclin D1 and CDK2/cyclin E complexes is the retinoblastoma (Rb) protein. By inhibiting these CDKs, 2M4VP effectively blocks the hyper-phosphorylation of Rb. nih.gov Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and thus halting cell cycle progression.

The table below details the effects of 2-methoxy-4-vinylphenol on cell cycle regulatory proteins.

| Protein | Effect of 2-methoxy-4-vinylphenol Treatment |

| p21Waf1/Cip1 | Increased expression |

| p15INK4b | Increased expression |

| Cyclin D1 | Decreased expression |

| Cyclin E | Decreased expression |

| CDK4 | No change in expression, but inhibited kinase activity |

| CDK2 | No change in expression, but inhibited kinase activity |

| Retinoblastoma protein (Rb) | Inhibited hyper-phosphorylation |

| Data based on studies of 2-methoxy-4-vinylphenol. nih.gov |

Molecular Targeting of Cancer-Related Pathways (e.g., TGF-βR1)

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages. The TGF-β type I receptor (TGF-βR1) kinase is a key mediator of this pathway, making it an attractive target for anticancer drug development. nih.gov When TGF-β binds to its type II receptor (TGF-βR2), it recruits and phosphorylates TGF-βR1, which in turn phosphorylates downstream signaling molecules SMAD2 and SMAD3. nih.gov

While direct studies on this compound targeting TGF-βR1 are not available, research on other small molecules provides insight into how this pathway can be inhibited. For instance, various synthetic compounds have been developed to target the ATP-binding site of the TGF-βR1 kinase domain, thereby preventing its activation. nih.gov Docking studies of potent inhibitors have revealed key interactions, such as the formation of hydrogen bonds with residues like Asp351, Tyr249, and His283 within the kinase domain. nih.gov

Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been shown to suppress tumor growth by inhibiting IkappaB kinase β (IKKβ), a component of the NF-κB signaling pathway which can interact with TGF-β signaling. nih.gov MMPP has also been found to dually regulate VEGFR2 and PPARγ, highlighting the multi-target approach of some phenolic compounds in cancer therapy. nih.govnih.gov

Pro-oxidant Activity and Its Contribution to Cytotoxicity

While phenolic compounds are well-known for their antioxidant properties, under certain conditions, they can also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This pro-oxidant effect can contribute to their cytotoxicity against cancer cells.

The cytotoxicity of various 2-methoxyphenols has been evaluated against human submandibular gland tumor cells (HSG). iiarjournals.org The formation of cytotoxic quinone methide intermediates has been proposed as a potential mechanism for the cytotoxicity of 2-methoxy-4-alkylphenols like eugenol (B1671780) and 2-methoxy-4-methylphenol. nih.gov This suggests that the metabolic activation of these phenols can lead to the production of reactive species that are toxic to tumor cells.

Studies on other alkylphenols have demonstrated their ability to induce oxidative stress, leading to cytotoxicity and genotoxicity. researchgate.net For example, nonylphenol and octylphenol (B599344) have been shown to increase the production of malondialdehyde (MDA), an indicator of lipid peroxidation, and cause DNA damage in fish gonadal cells. researchgate.net This dual role as both antioxidant and pro-oxidant is a complex aspect of phenol biochemistry that can be exploited for therapeutic purposes.

Genotoxic, Pro-apoptotic, and Autophagy-Inducing Effects on Cancer Cell Lines

The anticancer activity of phenolic compounds often involves the induction of programmed cell death (apoptosis) and potentially other cell death mechanisms like autophagy, as well as the induction of DNA damage (genotoxicity).

The related compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to be a potent inducer of apoptosis in various cancer cell lines, including colon, breast, and cervical cancer. nih.govnih.govkoreascience.krkoreascience.kr MMPP treatment leads to an increase in TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis. nih.gov

Mechanistically, MMPP induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It enhances the expression of death receptors such as DR5 and FAS, leading to the activation of caspase-8. nih.govkoreascience.krkoreascience.kr It also modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, which results in the activation of caspase-9. nih.govnih.gov Both pathways converge on the activation of the executioner caspase, caspase-3. nih.govnih.govnih.gov

The table below summarizes the pro-apoptotic effects of MMPP on cancer cells.

| Apoptotic Marker | Effect of MMPP Treatment | Cancer Cell Line(s) |

| TUNEL-positive cells | Increased | HCT116, SW480 |

| Cleaved Caspase-3 | Increased | HCT116, SW480, HeLa, Breast Cancer Cells |

| Cleaved Caspase-8 | Increased | HCT116, SW480, HeLa, Breast Cancer Cells |

| Cleaved Caspase-9 | Increased | HeLa, Breast Cancer Cells |

| Bax | Increased | HCT116, SW480, Breast Cancer Cells |

| Bcl-2 | Decreased | HCT116, SW480, Breast Cancer Cells |

| Death Receptor 5 (DR5) | Increased | HCT116, SW480, HeLa |

| FAS | Increased | HeLa |

| Data derived from studies on the related compound MMPP. nih.govnih.govnih.govkoreascience.krkoreascience.kr |

While direct evidence for autophagy induction by this compound is limited, studies on other phenols suggest that interference with protective cellular processes like autophagy can contribute to cytotoxicity. researchgate.net Furthermore, the genotoxic effects of related alkylphenols, as evidenced by the comet assay, indicate their ability to cause DNA damage, which can trigger apoptotic pathways. researchgate.net

Antimicrobial Mechanisms of Action

Currently, there is a lack of specific studies in the public domain detailing the antimicrobial mechanisms of action for this compound. However, the broader class of phenolic compounds, to which it belongs, is well-documented for its antimicrobial properties. The antimicrobial action of phenolic compounds is generally attributed to their ability to interfere with microbial cellular functions.

For instance, related methoxyphenol compounds, such as 2-methoxy-4-vinylphenol, have been investigated for their antimicrobial potential. Molecular docking studies on 2-methoxy-4-vinylphenol have suggested that its antimicrobial efficacy may stem from a high degree of interaction with key bacterial enzymes like DNA gyrase and lipoprotein LpxC, which are crucial for the integrity of the bacterial cell wall. mdpi.com The general mechanism for plant-based phenolic compounds often involves the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. mdpi.com

Other naturally occurring phenols have demonstrated the ability to compromise the integrity of the cytoplasmic membrane, leading to increased membrane fluidity and conformational changes in membrane proteins of bacteria such as S. aureus. atlantis-press.com It is important to note that while these findings for related compounds provide a potential framework, specific experimental validation for this compound is required to ascertain its precise antimicrobial mechanisms.

Hypoglycemic/Anti-diabetic Mechanisms (e.g., interaction with 11β-hydroxysteroid dehydrogenase domain)

There is no available research specifically investigating the hypoglycemic or anti-diabetic mechanisms of this compound, including its potential interaction with the 11β-hydroxysteroid dehydrogenase (11β-HSD) domain. The 11β-HSD enzymes, particularly 11β-HSD2, are crucial in modulating glucocorticoid access to receptors and are implicated in metabolic processes. nih.gov

However, studies on other structurally distinct methoxyphenyl compounds have shown promise in the context of diabetes. For example, the compound 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) has been identified as a potent anti-diabetic agent. nih.gov DMPB was found to more than double glucose uptake in C2C12 muscle cells and enhance the expression of key proteins involved in glucose uptake, such as pAMPK, pACC, and pAKT. nih.gov Furthermore, DMPB demonstrated an ability to increase the transcriptional activity of peroxisome proliferator-activated receptor (PPAR) in HEK 293 kidney cells, suggesting a potential pathway for its anti-diabetic effects. nih.gov Another study on a polyherbal mixture, Ya That Opchoei (YTO), which contains various methoxy-containing compounds, showed significant inhibition of α-glucosidase and α-amylase activities, as well as increased C-peptide secretion and glucose uptake in cell models. mdpi.com These findings highlight potential avenues of investigation for this compound, but direct research is necessary to establish any such activity.

Enzyme Interaction Studies and Modulation of Biological Pathways

Specific enzyme interaction studies and investigations into the modulation of biological pathways by this compound are not currently available in the scientific literature.

Research on related methoxyphenol derivatives offers some insights into potential interactions. For instance, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to exert anticancer effects by dual-regulating VEGFR2 and PPARγ. nih.gov MMPP was found to enhance PPARγ transcriptional activity while inhibiting VEGFR2 phosphorylation, ultimately leading to a downregulation of AKT activity. nih.gov In another example, 2-methoxy-4-vinylphenol (2M4VP) has been studied for its anti-inflammatory activity, which involves the inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase (iNOS). This effect is mediated by the induction of heme oxygenase-1 (HO-1) through the activation of the Nrf2/ARE pathway. These studies underscore the diverse enzymatic and pathway interactions of methoxyphenol compounds, though similar studies on this compound have not been reported.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

There are no specific structure-activity relationship (SAR) studies available for this compound to date. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs.

Materials Science and Engineering Applications Excluding Commercial Product Development

Functionalization of Materials Surfaces with Phenolic Moieties

The functionalization of material surfaces with phenolic compounds is a versatile strategy for modifying surface properties for a wide range of applications. The inherent reactivity of the phenolic hydroxyl group is central to this utility. Phenolic compounds, in general, can form robust coatings on a multitude of materials through various interactions, including hydrogen bonding, π-π stacking, hydrophobic interactions, and covalent bonding. ntu.edu.sg

The adhesion of polyphenols to surfaces is a well-documented phenomenon, enabling the creation of functional coatings that can control molecular and cellular interactions. ntu.edu.sg These coatings can act as intermediate layers to introduce additional functionalities. ntu.edu.sg For instance, the abundant catechol or galloyl groups in natural polyphenols facilitate strong, reversible binding to diverse substrates, including inorganic particles and organic polymers. nih.gov This allows for the engineering of cell surfaces and the creation of cellular biohybrids. nih.gov

While direct studies on the use of 2-(4-Methoxy-2-methylphenyl)phenol for surface functionalization are not extensively documented, its structure suggests significant potential. The phenolic hydroxyl group can participate in hydrogen bonding and potential covalent linkages. The aromatic rings contribute to π-π and hydrophobic interactions, which are crucial for adhesion to various substrates. ntu.edu.sgnih.gov The presence of a methoxy (B1213986) group can influence the electronic properties and solubility of the molecule, potentially modulating the nature and strength of the surface interactions. The principles governing the surface chemistry of polyphenols suggest that this compound could be employed to create functional coatings on materials like metals, glass, and polymers, potentially imparting properties such as altered hydrophobicity or sites for further chemical modification. researchgate.net

Role in Polymer Chemistry (e.g., as monomers or modifiers for polymerization reactions of vinyl-containing phenols)

Phenolic compounds play a significant role in polymer chemistry, serving as monomers, modifiers, and precursors for various polymeric materials. ontosight.ainih.gov The reactivity of the phenolic hydroxyl group and the aromatic ring allows for their incorporation into polymer chains or their use as agents to control polymerization reactions.

As a monomer, a related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from the natural compound ferulic acid, has been demonstrated as a versatile platform for creating biobased thermoplastics and thermoset polymers. mdpi.comnih.govresearchgate.net MVP can undergo radical polymerization to form homopolymers and copolymers with a range of thermal properties. mdpi.comnih.gov The phenolic group in MVP can also be functionalized to create new monomers with tailored properties for free-radical polymerizations. mdpi.com Given its structural similarities, this compound, if modified to contain a polymerizable group like a vinyl moiety, could potentially act as a monomer in the synthesis of novel polymers.

Phenolic compounds can also act as modifiers in polymerization reactions. For example, they can inhibit the polymerization of monomers like methyl methacrylate (B99206) by scavenging radicals. nih.gov This inhibitory effect is crucial for ensuring the safe storage and transportation of highly reactive monomers. chemicalbook.com The efficiency of inhibition varies depending on the specific structure of the phenolic compound. nih.gov In the context of vinyl-containing phenols, non-polymerizable phenolic compounds can be used to control the molecular weight of the resulting polymers during radical polymerization. google.com The presence of this compound in a polymerization mixture of vinyl phenols could potentially modify the reaction kinetics and the properties of the final polymer.

Furthermore, phenolic resins are a major class of polymers synthesized from the condensation reaction of phenols with aldehydes. ontosight.ai While typically based on phenol (B47542) or cresol, the incorporation of substituted phenols like this compound could lead to resins with modified properties, such as improved solubility or different cross-linking characteristics. The hybridization of phenolic resins with other polymers, such as vinyl esters, can create composite materials with enhanced thermal stability and mechanical properties. nih.govacs.org

Development of Advanced Sensor Technologies

The electrochemical activity of phenolic compounds makes them attractive candidates for the development of advanced sensor technologies. Their ability to be immobilized on electrode surfaces and to interact with specific analytes forms the basis for various electrochemical sensors.

The modification of electrode surfaces is a key strategy for improving the sensitivity and selectivity of electrochemical sensors. Phenolic compounds can be used to create stable, functional layers on electrode materials such as glassy carbon electrodes (GCEs). A facile method for this involves the electrochemical demethylation of methoxyphenols, such as 2-methoxyphenol, to form surface-confined catechol on the electrode. nih.gov This process, often performed by continuous potential cycling, results in a stable and well-defined redox-active surface. nih.gov

For instance, the electropolymerization of guaiacol (B22219) (2-methoxyphenol) can produce a poly(guaiacol) film on a platinum electrode, creating a modified electrode with altered analytical performance. mdpi.com Similarly, polymers derived from other phenolic compounds, like 2-methoxy-4-vinylphenol, have been prepared on multiwalled carbon nanotubes to create modified electrodes for sensing applications. mdpi.com The resulting polymer layer can enhance the electrocatalytic properties of the electrode. nih.gov

Although specific studies on the use of this compound for electrode modification are limited, its structure, containing a methoxy-substituted phenol ring, suggests it could be a suitable precursor for creating modified electrodes. Through electrochemical oxidation or polymerization, it could form a stable film on a GCE or other electrode materials. The properties of this film, and thus the performance of the resulting sensor, would be influenced by the specific arrangement of the methoxy and methylphenyl groups on the phenol ring.

Modified electrodes based on phenolic compounds have demonstrated the ability to detect a variety of analytes with high sensitivity and selectivity. The surface-confined catechol system formed from 2-methoxyphenol on a multi-walled carbon nanotube-modified GCE has been shown to be an efficient electrocatalyst for the oxidation and sensing of hydrazine. nih.gov

The applications extend to the detection of other organic molecules and ions. For example, electrodes modified with electropolymerized phenylphenols have been used for the quantification of 4-methoxyphenol (B1676288) and 4-chlorophenol (B41353) in organic solvents. nih.gov Furthermore, sensors based on phenolic derivatives have been developed for the detection of ions such as iodide. researchgate.net A fluorescent sensor derived from 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol has shown high sensitivity and a rapid response to cyanide ions. researchgate.net

The potential for a sensor based on this compound to detect specific analytes, including metal ions, is plausible. The phenolic hydroxyl group and the oxygen of the methoxy group could act as binding sites for metal ions. Upon immobilization on an electrode surface, the interaction of the modified surface with metal ions could lead to a measurable change in the electrochemical signal (e.g., current or potential), forming the basis of a sensor. The selectivity of such a sensor would depend on the specific binding affinity of the immobilized this compound for different metal ions.

Application as Chemical Precursors for Complex Organic Molecules

Substituted phenols are valuable building blocks in organic synthesis due to the versatile reactivity of the aromatic ring and the hydroxyl group. This compound can serve as a precursor for the synthesis of a variety of more complex organic molecules.

One significant application is in the synthesis of Schiff bases. Schiff bases, which contain a carbon-nitrogen double bond (imine group), are synthesized through the condensation of a primary amine with an aldehyde or ketone. atlantis-press.comnih.gov Phenolic aldehydes are common starting materials for these reactions. For example, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol is synthesized from vanillin (B372448) (which has a similar 2-methoxy-4-hydroxy-phenyl structure) and p-anisidine. atlantis-press.comresearchgate.net These Schiff base compounds are investigated for a wide range of applications due to their biological activities and roles in coordination chemistry. nih.gov By analogy, if this compound were to be transformed into its corresponding aldehyde derivative, it could be used to synthesize a novel series of Schiff bases. nih.govijnrd.org

Furthermore, the structure of this compound is related to compounds used as intermediates in the synthesis of pharmaceuticals. For instance, 4-(2′-methoxyethyl)phenol is a key intermediate in the production of Metoprolol, a beta-adrenergic blocker. google.com The synthesis of this intermediate can involve multi-step processes starting from simpler phenolic compounds. google.com The structural motifs present in this compound could make it a useful starting point or intermediate for the synthesis of novel, biologically active molecules. The compound itself is listed as a chemical available for research, indicating its use as a building block in chemical synthesis. scbt.comsigmaaldrich.com The reduction of related Schiff bases is also a route to secondary amines, which are important precursors for many chemical products. researchgate.net

Environmental Chemistry and Degradation Pathways

Investigation of Degradation Mechanisms under Environmental Conditions

The degradation of phenolic compounds in the environment is often facilitated by advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals. These radicals can initiate the breakdown of the aromatic ring structure, leading to the formation of less complex and often less toxic intermediates.

Ozonation is a common AOP used in water treatment to degrade phenolic contaminants. acs.org The reaction between ozone and phenol (B47542) is typically rapid, with second-order rate constants in the range of 10⁴ to 10⁷ M⁻¹ s⁻¹. acs.org For phenol itself, the rate constant for ozonation is approximately 5.06 × 10⁶ M⁻¹ s⁻¹. acs.org The degradation of phenolic compounds by ozone can proceed through two primary pathways: direct reaction with ozone molecules or indirect reaction with hydroxyl radicals produced from ozone decomposition. mdpi.com The direct reaction is selective and tends to attack the aromatic ring, especially at positions with high electron density. mdpi.com This can lead to the formation of intermediates such as benzoquinones and catechols. acs.org For substituted phenols, the position and nature of the substituent groups influence the reaction rate and the types of intermediates formed. acs.org In the case of 2-(4-Methoxy-2-methylphenyl)phenol, the methoxy (B1213986) and methyl groups would be expected to activate the aromatic rings, making them susceptible to ozone attack.

The Fenton process, which utilizes a mixture of hydrogen peroxide and an iron catalyst, is another effective AOP for phenol degradation. nih.govasianpubs.org This process generates hydroxyl radicals that can oxidize phenol and its derivatives. asianpubs.org The efficiency of the Fenton process is influenced by factors such as pH, the concentration of hydrogen peroxide, and the amount of iron catalyst. asianpubs.org The degradation of phenol via the Fenton process typically involves hydroxylation of the aromatic ring, followed by ring cleavage to form aliphatic carboxylic acids like maleic acid, oxalic acid, and eventually mineralization to carbon dioxide and water. acs.orgresearchgate.net

The following table summarizes the key aspects of these degradation mechanisms for phenolic compounds.

| Degradation Mechanism | Key Reactants | Typical Intermediates | Influencing Factors |

| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Benzoquinones, Catechols, Carboxylic Acids | pH, Ozone Dosage, Water Matrix |

| Fenton Process | Hydrogen Peroxide (H₂O₂), Iron Catalyst (Fe²⁺/Fe³⁺) | Hydroxylated Phenols, Carboxylic Acids (Maleic, Oxalic) | pH, H₂O₂ Concentration, Iron Concentration |

It is important to note that while these processes are effective in degrading phenolic compounds, the formation of intermediate products can sometimes be of concern. acs.org Therefore, complete mineralization to harmless end products is the ultimate goal of such treatment methods.

Photochemical and Biotransformation Studies of Related Phenolic Compounds

In addition to chemical oxidation, phenolic compounds are subject to photochemical degradation and biotransformation in the environment.

Photochemical Degradation:

Sunlight can induce the degradation of phenolic compounds, particularly in the presence of photosensitizers. nih.gov The photochemical degradation of the UV filter octyl methoxycinnamate, a compound with a methoxy-substituted phenyl group, has been shown to involve isomerization and the formation of various photoproducts. rsc.orgresearchgate.net Aggregation of these molecules can lead to more complex photochemical reactions and the generation of reactive oxygen species. rsc.org For phenols in aqueous solutions, UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO₂) can lead to their degradation. bepls.commdpi.com The efficiency of this process is dependent on factors such as pH and the concentration of the photocatalyst. bepls.com The degradation pathway often involves the formation of hydroxyl radicals on the surface of the catalyst, which then attack the phenol molecule. mdpi.com

Biotransformation:

Microorganisms play a crucial role in the natural attenuation of phenolic compounds in soil and water. researchgate.net Many bacterial and fungal species have been identified that can utilize phenol and its derivatives as a source of carbon and energy. nih.govwikipedia.org The biodegradation of phenols can occur under both aerobic and anaerobic conditions. researchgate.net Under aerobic conditions, the initial step often involves the hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes, leading to the formation of catechols. These catechols then undergo ring cleavage, followed by further metabolism through central metabolic pathways.

The presence of substituents on the phenolic ring, such as the methoxy and methyl groups in this compound, can influence the rate and pathway of biodegradation. Some microorganisms are specialized in degrading specific types of substituted phenols. For instance, Rhodococcus phenolicus is known to degrade phenol, and various strains of Pseudomonas and Acinetobacter have shown the ability to degrade a range of aromatic compounds. nih.govwikipedia.org Creosote, a complex mixture containing phenolic compounds, is known to be biodegradable, although the rate of degradation can be slow for some of its components. nih.govmemberclicks.net

The table below provides an overview of the transformation pathways for related phenolic compounds.

| Transformation Pathway | Process | Key Intermediates / Products | Influencing Factors |

| Photochemical Degradation | UV Irradiation, Photocatalysis (e.g., TiO₂) | Isomers, Photodimers, Reactive Oxygen Species, Hydroxylated derivatives | Wavelength of light, Presence of photosensitizers/photocatalysts, pH |

| Biotransformation (Aerobic) | Microbial metabolism (Bacteria, Fungi) | Catechols, Ring-cleavage products, Central metabolites | Microbial species present, Oxygen availability, Nutrient levels, Presence of co-substrates |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxy-2-methylphenyl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between thiophene derivatives and phenolic compounds under acidic or basic conditions. For example, sulfuric acid or sodium hydroxide may be used to catalyze the reaction, with temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or dichloromethane) critical for achieving yields >80% . Optimization requires monitoring via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography (using programs like SHELXL or ORTEP-III ) is employed to resolve the crystal structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, with characteristic methoxy proton signals at ~3.8 ppm and aromatic protons in the 6.5–7.2 ppm range. Mass spectrometry (ESI-TOF) validates the molecular ion peak (e.g., [M+H]+ at m/z 230.1) .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

- Methodological Answer : Studies focus on antimicrobial and anti-inflammatory activities. In vitro assays include:

- MIC (Minimum Inhibitory Concentration) : Tested against S. aureus and E. coli using broth dilution.

- COX-2 Inhibition : Evaluated via ELISA to measure prostaglandin E₂ reduction .

- Dose-response curves (IC₅₀ values) and toxicity screening (e.g., MTT assay on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound's electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the HOMO-LUMO gap, electrostatic potential surfaces, and Fukui indices to predict electrophilic/nucleophilic sites . Solvent effects (PCM model) and vibrational frequency analysis validate experimental IR/NMR data. Software like Gaussian or ORCA is used .

Q. How should researchers address contradictions in spectroscopic data between synthesized batches?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Strategies include:

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

- Dynamic NMR : Resolves conformational exchange broadening in aromatic protons .

- Batch Comparison : Statistical analysis (e.g., PCA) of FTIR peaks to identify outlier batches .

Q. What mechanistic insights exist for its interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal binding modes. For example:

- Tyrosinase Inhibition : The phenolic -OH forms hydrogen bonds with Cu²⁺ in the active site .

- Estrogen Receptor-α : Competitive binding assays (radiolabeled estradiol) show IC₅₀ values comparable to tamoxifen .

- SPR (Surface Plasmon Resonance) quantifies binding kinetics (kₐ and kₑ) .

Q. What strategies enhance the compound's stability in aqueous solutions for pharmacological studies?

- Methodological Answer : Stability is pH-dependent. Approaches include:

- Buffered Solutions : Phosphate buffer (pH 7.4) with 0.1% ascorbic acid to prevent oxidation .

- Lyophilization : Freeze-drying with trehalose as a cryoprotectant retains >90% activity after 6 months .

- Degradation Studies : LC-MS/MS identifies hydrolysis products (e.g., demethylated derivatives) .

Data Analysis and Reproducibility

Q. How can researchers reconcile discrepancies in reported biological activity across studies?

- Methodological Answer : Factors include assay variability (e.g., cell line differences) and compound purity. Solutions:

- Standardized Protocols : Follow OECD guidelines for cytotoxicity assays .

- Meta-Analysis : Use random-effects models to aggregate IC₅₀ data from ≥3 independent studies .

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .

Q. What analytical techniques are critical for ensuring reproducibility in synthesis?

- Methodological Answer :

- In-line PAT (Process Analytical Technology) : ReactIR monitors reaction progress in real-time .

- Chiral HPLC : Verifies enantiomeric excess (≥99% for stereospecific applications) .

- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 112–114°C | |

| LogP (Partition Coefficient) | Shake-flask | 2.8 ± 0.2 | |

| Aqueous Solubility | HPLC-UV | 1.2 mg/mL (25°C, pH 7.4) | |

| IC₅₀ (COX-2 Inhibition) | ELISA | 12.3 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.